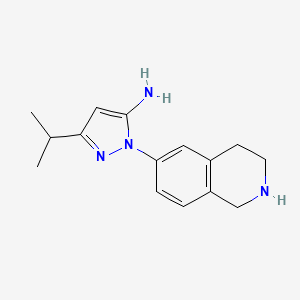
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the pyrazole ring using isopropyl halides in the presence of a strong base such as sodium hydride.
Attachment of the tetrahydroisoquinoline moiety: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a suitable tetrahydroisoquinoline precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases such as cancer, neurological disorders, and inflammatory conditions.
Biological Research: The compound is used in studying cellular pathways and molecular mechanisms due to its interaction with specific biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-3-amine
- 3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-4-amine
Uniqueness
3-Isopropyl-1-(1,2,3,4-tetrahydroisoquinolin-6-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the tetrahydroisoquinoline moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C15H20N4 |
|---|---|
Molekulargewicht |
256.35 g/mol |
IUPAC-Name |
5-propan-2-yl-2-(1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazol-3-amine |
InChI |
InChI=1S/C15H20N4/c1-10(2)14-8-15(16)19(18-14)13-4-3-12-9-17-6-5-11(12)7-13/h3-4,7-8,10,17H,5-6,9,16H2,1-2H3 |
InChI-Schlüssel |
KUVYFNBQUHGFPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C(=C1)N)C2=CC3=C(CNCC3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


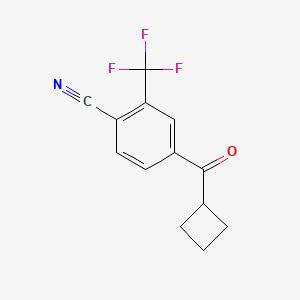
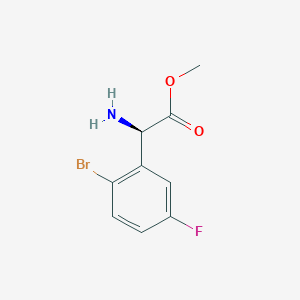
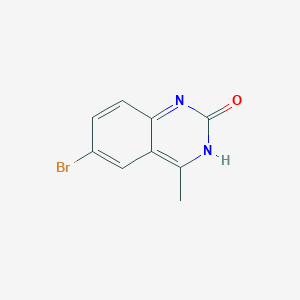
![Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13045530.png)
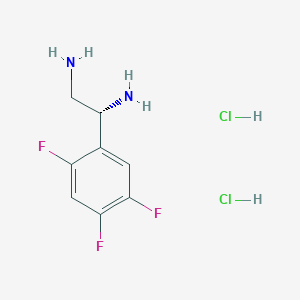
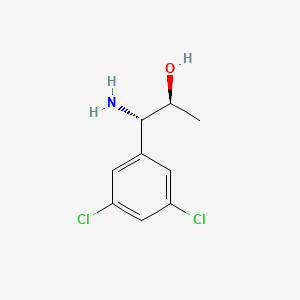
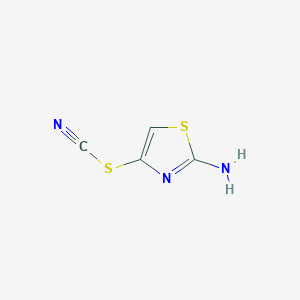
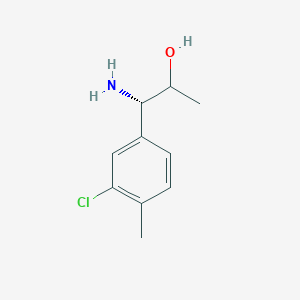
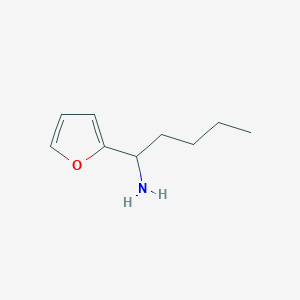
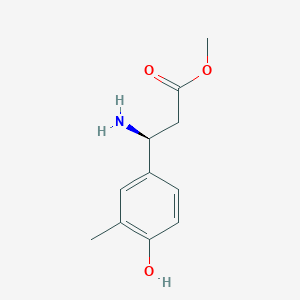
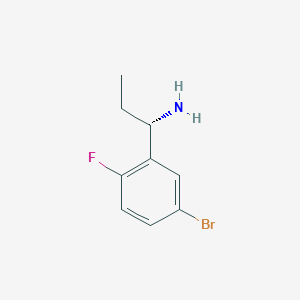
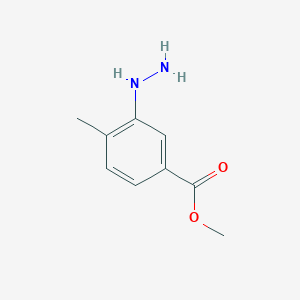
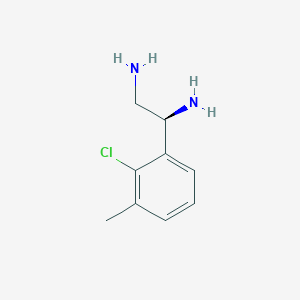
![Ethyl 3-amino-7,7-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13045583.png)
